

Allyl benzyl ether chemical properties and structure

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Compound of Interest

Compound Name: Allyl benzyl ether

Cat. No.: B088877

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An In-depth Technical Guide to **Allyl Benzyl Ether**

Introduction

Allyl benzyl ether (CAS No. 14593-43-2) is an organic compound classified as an ether.^[1] It features both an allyl group and a benzyl group attached to an oxygen atom. Its chemical formula is $C_{10}H_{12}O$, and it has a molecular weight of approximately 148.20 g/mol.^{[2][3]} This colorless liquid possesses a sweet, ethereal, and somewhat fruity odor.^{[4][5]} **Allyl benzyl ether** is utilized in organic synthesis, often as an intermediate or a protecting group for alcohols, and has applications in the fragrance industry.^{[4][6]} It is also known by several synonyms, including ((Allyloxy)methyl)benzene, Benzyl allyl ether, and 3-(Benzyloxy)-1-propene.^{[2][3]}

Chemical Structure

The structure of **allyl benzyl ether** consists of a benzene ring connected to a methylene bridge, which in turn is linked to an ether oxygen. The oxygen atom is also bonded to an allyl group.

Caption: 2D structure of **Allyl Benzyl Ether**.

Table 1: Structural and Identification Data

Identifier	Value	Reference
IUPAC Name	prop-2-enoxymethylbenzene	[2]
CAS Number	14593-43-2	[3]
Molecular Formula	C ₁₀ H ₁₂ O	[2] [5]
Molecular Weight	148.20 g/mol	[2] [3]
SMILES	C=CCOCc1ccccc1	[3]
InChI	1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2	[3]

| InChIKey | HUGHWHMUUQNACD-UHFFFAOYSA-N | [\[2\]](#)[\[3\]](#) |

Physicochemical Properties

Allyl benzyl ether is a combustible, colorless to almost colorless liquid.[\[4\]](#) It exhibits good thermal stability and is not readily oxidized.[\[4\]](#)[\[5\]](#)

Table 2: Quantitative Physicochemical Properties

Property	Value	Reference
Boiling Point	204-205 °C	[3] [5]
Density	0.959 g/mL at 25 °C	[3] [5]
Refractive Index (n _{20/D})	1.507	[3] [5]
Flash Point	76 °C (168.8 °F) - closed cup	[3]
Form	Clear Liquid	[3] [5]

| XLogP3-AA | 2.6 | [\[2\]](#) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **allyl benzyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is characterized by signals corresponding to the aromatic, vinylic, and aliphatic protons.

Table 3: ^1H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Reference
7.34 ppm	multiplet (m)	5H	Aromatic protons (C_6H_5)	[6]
5.9-6.0 ppm	multiplet (m)	1H	Vinylic proton ($-\text{CH}=\text{}$)	[6]
5.17-5.35 ppm	multiplet (m)	2H	Vinylic protons ($=\text{CH}_2$)	[6]
4.5 ppm	singlet (s)	2H	Benzylic protons ($-\text{O}-\text{CH}_2-\text{Ph}$)	[6]

| 4.04 ppm | doublet (d) | 2H | Allylic protons ($-\text{O}-\text{CH}_2-\text{CH}=\text{}$) |[6] |

PubChem also provides access to ^{13}C NMR spectral data for **allyl benzyl ether**.[\[2\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

Table 4: Key IR Absorption Bands (neat)

Wavenumber (cm^{-1})	Assignment	Reference
1630	C=C stretch (alkene)	[4][6]

| 1090 | C-O stretch (ether) |[4][6] |

Mass Spectrometry (MS)

In mass spectrometry, particularly with GC-MS, **allyl benzyl ether** undergoes predictable fragmentation. The major fragmentation occurs at the β -bond to the aromatic ring.[8] The base peak is typically observed at m/z 91, corresponding to the stable tropylium cation ($[C_7H_7]^+$).[2]

Table 5: Major Mass Spectrum Fragments (GC-MS, EI)

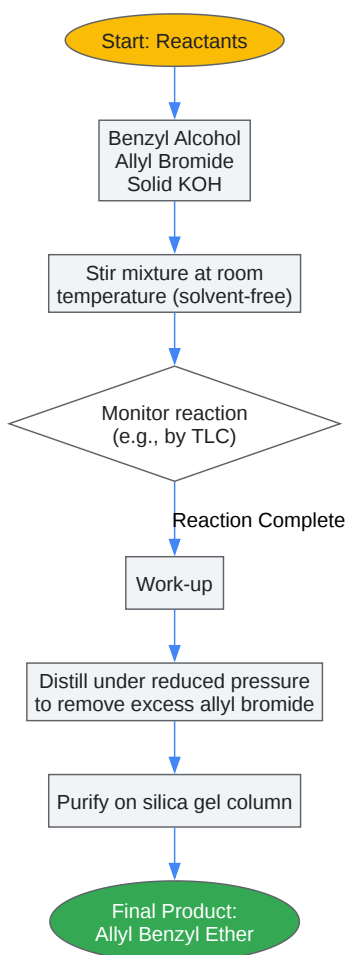
m/z	Relative Intensity	Proposed Fragment Ion	Reference
91	99.99	$[C_7H_7]^+$ (tropylium ion)	[2]
92	58.66	$[C_7H_8]^+$	[2]
107	16.54	$[C_7H_7O]^+$	[2]
41	14.29	$[C_3H_5]^+$ (allyl cation)	[2]

| 79 | 12.75 | $[C_6H_7]^+$ |[2] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and efficient method for preparing **allyl benzyl ether** is the Williamson ether synthesis.[6] This reaction involves the deprotonation of an alcohol to form an alkoxide, followed by an S_N2 reaction with an alkyl halide.



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Caption: Experimental workflow for the synthesis of **Allyl Benzyl Ether**.

Detailed Protocol: A procedure adapted from the literature involves the reaction of benzyl alcohol with allyl bromide using solid potassium hydroxide without a solvent.[6][9]

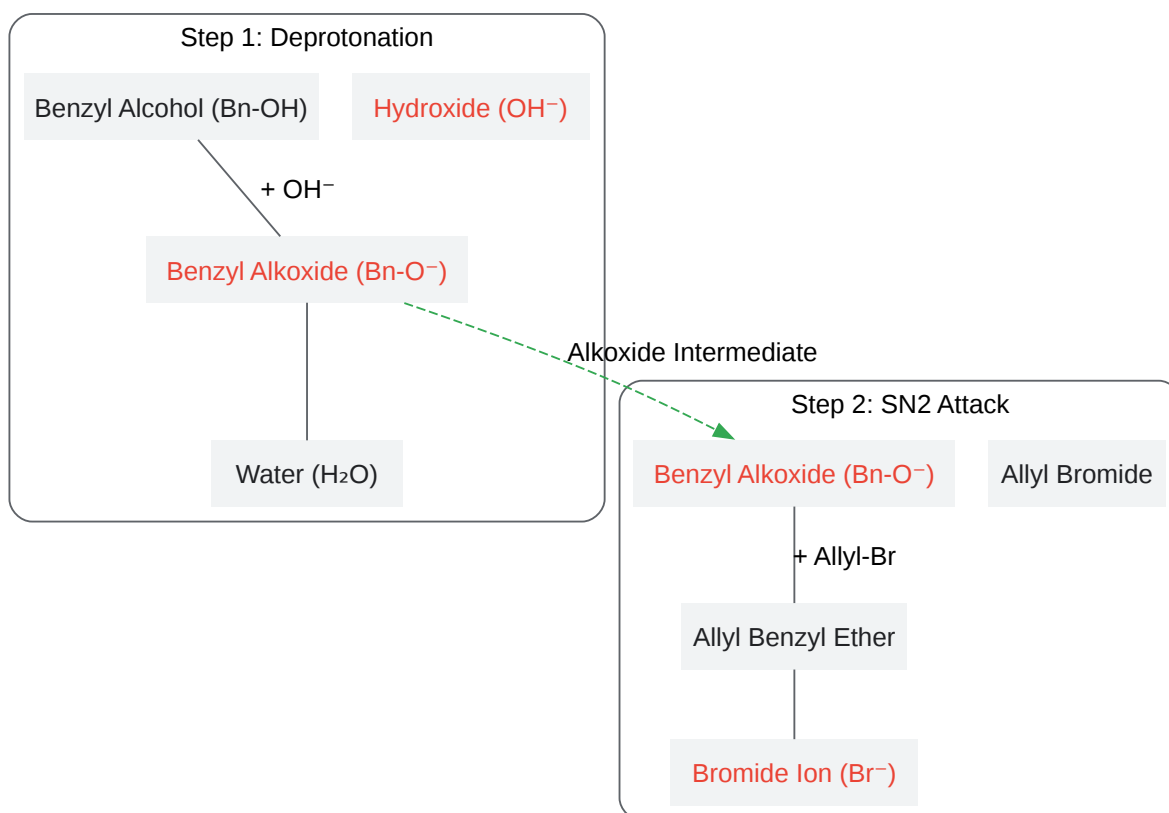
- **Reactant Mixing:** In a round-bottomed flask, combine benzyl alcohol (1.0 mmol, 108 mg) and allyl bromide (3.0 mmol, 0.36 g).[9]
- **Base Addition:** Add crushed potassium hydroxide pellets (2.0 mmol, 112 mg) to the mixture at room temperature.[9]
- **Reaction:** Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 4.5 to 5 hours.[6] Progress can be monitored by Thin Layer Chromatography (TLC).

- Work-up: Upon completion, add water to the reaction mixture and extract with diethyl ether.
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel (eluting with a hexane:ethyl acetate mixture) to yield pure **allyl benzyl ether**.^[6]

This solvent-free method provides a high yield (approximately 96%) of the desired product.^[6]

Reactions and Mechanisms

Allyl ethers are valuable intermediates in organic synthesis, notably for their participation in sigmatropic rearrangements like the Claisen rearrangement.^[6] While the classic Claisen rearrangement involves an allyl aryl ether converting to an allylphenol, the underlying-sigmatropic rearrangement principle is a key aspect of allyl ether chemistry.^[10] The synthesis itself follows the well-established Williamson ether synthesis mechanism.



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Caption: Logical diagram of the Williamson Ether Synthesis mechanism.

Safety and Handling

Allyl benzyl ether is a combustible liquid and can cause skin and serious eye irritation.[2][5]

Proper safety precautions must be followed during handling and storage.

Table 6: GHS Hazard and Precautionary Information

Category	Information	Reference
Signal Word	Warning	[5]
Hazard Statements	H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation.	[2][5]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool.	[2][5]
Storage	Store under inert gas (nitrogen or Argon) at 2-8°C.	[5]

| Incompatible Materials | Strong oxidizing agents. [[11] |

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[11][12]

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